![molecular formula C7H14N2O2 B2898958 (3-Methoxycyclobutyl)methylurea CAS No. 2136923-61-8](/img/structure/B2898958.png)
(3-Methoxycyclobutyl)methylurea
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Overview
Description
Methylurea is a type of urea derivative where one or more hydrogen atoms are replaced by a methyl group . Urea itself is an organic compound with two amine groups joined by a carbonyl functional group. It plays a significant role in the metabolism of nitrogen-containing compounds by animals .
Synthesis Analysis
The synthesis of methylurea derivatives often involves the reaction of urea with methylamine . The interaction proceeds stepwise with the intermediate formation of N-methylurea .Molecular Structure Analysis
The molecular structure of urea derivatives like methylurea can be determined using techniques such as X-ray diffraction . The structure is influenced by factors such as the presence and position of the methyl group .Chemical Reactions Analysis
Urea and its derivatives, including methylurea, can participate in various chemical reactions. For instance, urea and 1-methylurea react with both aromatic and aliphatic acyloins to form 4-imidazolin-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of urea derivatives like methylurea depend on their molecular structure. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific compound like “(3-Methoxycyclobutyl)methylurea” would depend on factors such as its toxicity, reactivity, and environmental impact. For example, a safety data sheet for a related compound, (3-Methoxycyclobutyl)methanol, suggests avoiding breathing vapors and using only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
(3-methoxycyclobutyl)methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-5(3-6)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCZEEHHDSFRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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